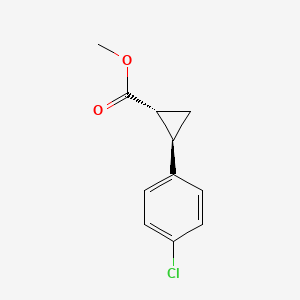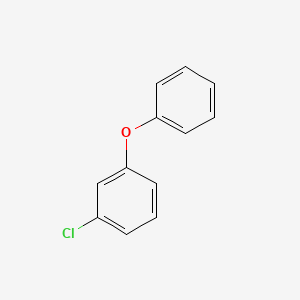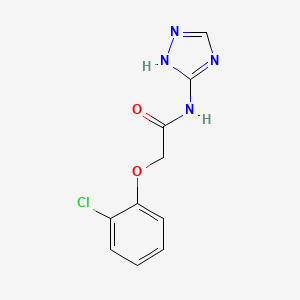
5-(3-Ethoxyphenyl)-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Ethoxyphenyl)-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethoxyphenyl)-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the reaction of 3-ethoxybenzaldehyde with 2-fluorobenzylamine to form the corresponding Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired triazole derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and other advanced techniques to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Ethoxyphenyl)-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Applications De Recherche Scientifique
5-(3-Ethoxyphenyl)-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 5-(3-Ethoxyphenyl)-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thiol group may also play a role in modulating the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Phenyl-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(3-Methoxyphenyl)-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(3-Chlorophenyl)-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
5-(3-Ethoxyphenyl)-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or as a precursor for the synthesis of other biologically active compounds.
Propriétés
Numéro CAS |
613249-50-6 |
|---|---|
Formule moléculaire |
C17H15FN4OS |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
3-(3-ethoxyphenyl)-4-[(E)-(2-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15FN4OS/c1-2-23-14-8-5-7-12(10-14)16-20-21-17(24)22(16)19-11-13-6-3-4-9-15(13)18/h3-11H,2H2,1H3,(H,21,24)/b19-11+ |
Clé InChI |
BQURNSDGIRFGJM-YBFXNURJSA-N |
SMILES isomérique |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3F |
SMILES canonique |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(methylcarbamoyl)amino]benzoate](/img/structure/B12003059.png)

![3-ethyl-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12003064.png)

![2-[(Carboxymethyl)amino]butanoic acid](/img/structure/B12003069.png)



![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003094.png)
![4-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide](/img/structure/B12003108.png)
![2-(4-Phenoxybutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12003110.png)
![5-(4-chlorophenyl)-4-{[(E)-2-thienylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12003121.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12003125.png)
